Computed Lipophilicity (XLogP3-AA): Chloromethyl vs. Methyl Substituent Shifts Partitioning Behavior by 0.4 Log Units
The computed octanol–water partition coefficient (XLogP3-AA) for 5-(Chloromethyl)imidazolidine-2,4-dione is −0.4, compared to −0.8 for 5-methylimidazolidine-2,4-dione, representing a 0.4 log unit increase in lipophilicity attributable to chlorine substitution [1][2]. This difference of approximately 2.5-fold in predicted partition coefficient indicates that the chloromethyl derivative preferentially partitions into organic phases to a greater extent than the methyl analog under equivalent conditions, which directly impacts extraction recovery, chromatographic retention, and passive membrane permeability in biological assays.
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | −0.4 (PubChem computed XLogP3-AA) |
| Comparator Or Baseline | 5-Methylimidazolidine-2,4-dione: −0.8 (PubChem computed XLogP3-AA) |
| Quantified Difference | ΔXLogP = +0.4 (chloromethyl more lipophilic by 0.4 log units) |
| Conditions | In silico prediction using XLogP3 algorithm, PubChem release 2019.06.18 |
Why This Matters
The 0.4 log unit difference in predicted logP affects organic/water partitioning ratios by approximately 2.5-fold, meaning solvent extraction protocols optimized for one analog will not transfer directly to the other without adjustment.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 19009300, 5-(Chloromethyl)imidazolidine-2,4-dione. 2025. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 100419, 5-Methylhydantoin. 2025. View Source
